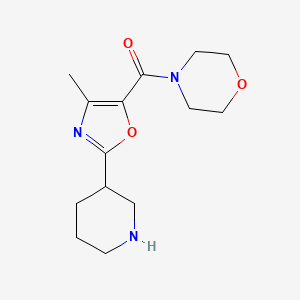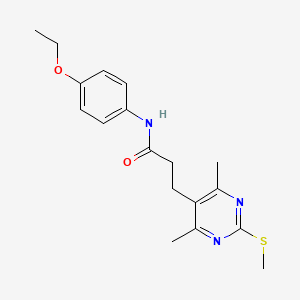
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-ethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-ethoxyphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Scientific Research Applications
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine derivatives have been explored for their antiviral properties, particularly against herpes viruses and retroviruses such as HIV. The structural modification of pyrimidines can significantly influence their antiviral activity, pointing towards the potential of designing specific derivatives for targeted antiviral therapies (Holý et al., 2002).
Aromatase Inhibition for Cancer Treatment
The synthesis and evaluation of pyrimidine diones as aromatase inhibitors have been reported, showing the potential for the treatment of hormone-dependent breast cancer. The study highlights the importance of the pyrimidine structure in developing new therapeutics (Hartmann & Batzl, 1986).
Inhibition of 5-Lipoxygenase-Activating Protein (FLAP)
Research on pyrimidine derivatives has also shown the potential for inhibiting FLAP, an enzyme involved in the biosynthesis of leukotrienes, which play a role in asthma and allergies. This suggests a pathway for developing treatments for inflammatory diseases (Stock et al., 2011).
Heterocyclic Synthesis for Drug Development
The versatility of pyrimidine derivatives in heterocyclic chemistry offers pathways for synthesizing a wide range of biologically active compounds. This includes the development of novel pharmaceuticals with potential applications in treating various diseases (Fadda et al., 2012).
Neurokinin-1 Receptor Antagonism
Some pyrimidine derivatives have been identified as potent neurokinin-1 receptor antagonists, with implications for treating depression and emesis. This underlines the importance of pyrimidine structures in designing new central nervous system-active drugs (Harrison et al., 2001).
properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-5-23-15-8-6-14(7-9-15)21-17(22)11-10-16-12(2)19-18(24-4)20-13(16)3/h6-9H,5,10-11H2,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSMGIPFNDNPIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=C(N=C(N=C2C)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

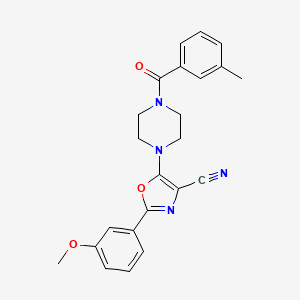
![2-Chloro-N-[(2-fluoro-3-methylphenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2399607.png)
![3-cyclohexyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2399608.png)

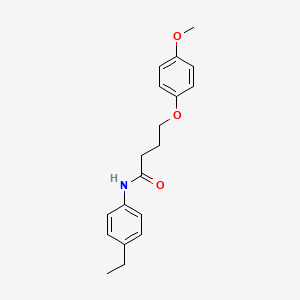
![5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B2399611.png)
![Methyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2399613.png)
![2-{4-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B2399615.png)
![N-tert-butyl-4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2399616.png)
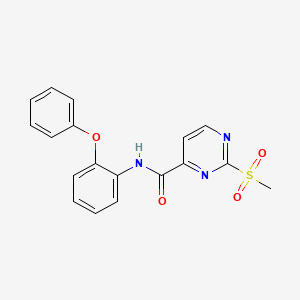
![4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399623.png)

![2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2399625.png)
